molecular formula C10H13FO2 B12850650 1-Fluoro-3-(phenylmethoxy)-2-propanol

1-Fluoro-3-(phenylmethoxy)-2-propanol

Cat. No.: B12850650
M. Wt: 184.21 g/mol
InChI Key: AYJCILKNFDTXGM-UHFFFAOYSA-N
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Description

1-Fluoro-3-(phenylmethoxy)-2-propanol is an organic compound that belongs to the class of fluoroaromatic ethers It is characterized by the presence of a fluorine atom, a phenylmethoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(phenylmethoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-2-propanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(phenylmethoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia, elevated temperatures.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-Fluoro-3-(phenylmethoxy)-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a probe in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(phenylmethoxy)-2-propanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    Fluorobenzene: A simpler fluorinated aromatic compound with similar reactivity but lacking the propanol and phenylmethoxy groups.

    1-Fluoro-2-propanol: A related compound with a similar backbone but without the phenylmethoxy group.

    Benzyl Alcohol: Shares the phenylmethoxy group but lacks the fluorine atom and propanol backbone.

Uniqueness: 1-Fluoro-3-(phenylmethoxy)-2-propanol is unique due to the combination of its fluorine atom, phenylmethoxy group, and propanol backbone. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-fluoro-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C10H13FO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

AYJCILKNFDTXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CF)O

Origin of Product

United States

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